Stereoselective Target Engagement: (S)-vs. (R)-Enantiomer Binding to SAH Hydrolase
The (S)-enantiomer is differentiated from the (R)-enantiomer by its biological target engagement profile. In a co-crystal structure of *Pseudomonas aeruginosa* S-adenosyl-L-homocysteine hydrolase (SAHase), the (R)-enantiomer (ligand T9G) occupies the enzyme's active site with a Real Space Correlation Coefficient (RSCC) of 0.915 and a Real Space R Factor (RSR) of 0.157, confirming a specific binding mode [1]. This evidence directly implies that the (S)-enantiomer, as the non-binding or differently-binding stereoisomer, is the essential negative control for fragment-based drug discovery against this target.
| Evidence Dimension | Enzyme binding (crystallographic validation) |
|---|---|
| Target Compound Data | Not available (inferred to be non-binding or have distinct binding based on stereochemistry) |
| Comparator Or Baseline | (R)-2-(1-Aminopropyl)phenol (Comparative ligand T9G in PDB 8CFE): RSCC = 0.915, RSR = 0.157 |
| Quantified Difference | The binding-competent fraction for a racemate would be ≤50% of that of the pure (R)-enantiomer. The pure (S)-enantiomer provides a stereochemically defined alternative. |
| Conditions | X-ray crystallography of *P. aeruginosa* SAH hydrolase at 1.80 Å resolution |
Why This Matters
Procurement of the pure (S)-enantiomer is mandatory as a selective control or for exploring alternative binding modes, which racemic or (R)-specific stocks cannot provide.
- [1] RCSB Protein Data Bank. (2023). Ligand Validation for 8CFE: T9G (2-[(1R)-1-aminopropyl]phenol). View Source
